

In-Depth Technical Guide: Zevtera (ceftobiprole medocaril sodium)

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Compound of Interest

Compound Name: Antibacterial agent 115

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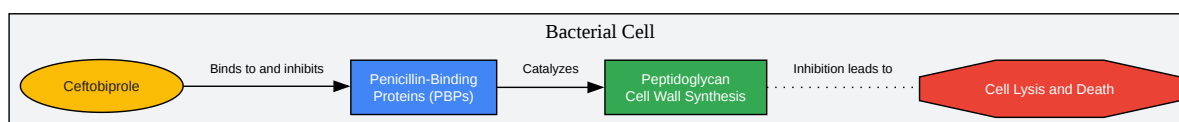
Executive Summary

Zevtera (ceftobiprole medocaril sodium) is a fifth-generation cephalosporin antibacterial agent with a broad spectrum of activity against Gram-positive and Gram-negative pathogens. Notably, it demonstrates efficacy against methicillin-resistant *Staphylococcus aureus* (MRSA). Approved for the treatment of *Staphylococcus aureus* bloodstream infections (bacteremia), including those with right-sided infective endocarditis, acute bacterial skin and skin structure infections (ABSSSI), and community-acquired bacterial pneumonia (CABP), ceftobiprole represents a significant advancement in the management of serious bacterial infections. This guide provides a comprehensive overview of the key research findings, including its mechanism of action, in vitro activity, pharmacokinetic and pharmacodynamic profiles, and pivotal clinical trial data.

Mechanism of Action

Ceftobiprole medocaril is a water-soluble prodrug that is rapidly converted to its active form, ceftobiprole, by plasma esterases following intravenous administration.^{[1][2]} Ceftobiprole exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.^{[1][3]} It binds to essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis. By inactivating these enzymes, ceftobiprole disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.^{[1][3]}

A key feature of ceftobiprole is its high affinity for PBP2a, the protein responsible for methicillin resistance in *Staphylococcus aureus*.^{[1][3]} This strong binding affinity allows ceftobiprole to effectively combat MRSA infections. Additionally, it demonstrates strong binding to other critical PBPs in both Gram-positive and Gram-negative bacteria, contributing to its broad spectrum of activity.^{[1][3]}



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Figure 1: Mechanism of action of Ceftobiprole.

In Vitro Activity

Ceftobiprole has demonstrated potent in vitro activity against a wide range of clinically significant bacteria. The following tables summarize the minimum inhibitory concentration (MIC) values for ceftobiprole against various Gram-positive and Gram-negative isolates.

Table 1: In Vitro Activity of Ceftobiprole against Gram-Positive Bacteria

Organism	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)
Staphylococcus aureus (methicillin-susceptible, MSSA)	0.5	1
Staphylococcus aureus (methicillin-resistant, MRSA)	1	2
Coagulase-negative staphylococci (methicillin- susceptible)	0.25	0.5
Coagulase-negative staphylococci (methicillin- resistant)	1	2
Streptococcus pneumoniae (penicillin-susceptible)	≤0.015	≤0.015-2
Enterococcus faecalis	0.5	1
Enterococcus faecium	>32	>32

Data compiled from multiple in vitro studies.[\[4\]](#)[\[5\]](#)

Table 2: In Vitro Activity of Ceftobiprole against Gram-Negative Bacteria

Organism	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)
Escherichia coli (ESBL-negative)	≤1	>1
Klebsiella pneumoniae (ESBL-negative)	≤1	>1
Haemophilus influenzae	≤1	≤1
Moraxella catarrhalis	≤1	≤1
Pseudomonas aeruginosa (carbapenem-susceptible)	≤8	>8
Acinetobacter baumannii (carbapenem-susceptible)	≤8	>8

Data compiled from multiple in vitro studies.[\[4\]](#)[\[5\]](#)

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics:

Following intravenous infusion, ceftobiprole medocartil is rapidly and almost completely converted to the active drug, ceftobiprole.[\[1\]](#)[\[6\]](#) It exhibits linear pharmacokinetics, and its protein binding is low (approximately 16%).[\[1\]](#)[\[6\]](#) The steady-state volume of distribution is around 18.4 liters, which is similar to the volume of extracellular fluid.[\[6\]](#) Ceftobiprole is primarily eliminated unchanged through renal excretion, with a terminal half-life of about 3 hours.[\[1\]](#)[\[6\]](#) Dose adjustments are necessary for patients with moderate to severe renal impairment.[\[2\]](#)

Table 3: Pharmacokinetic Parameters of Ceftobiprole

Parameter	Value
Protein Binding	~16%
Volume of Distribution (steady state)	18.4 L
Half-life	~3 hours
Primary Route of Elimination	Renal

Data from pharmacokinetic studies.[\[1\]](#)[\[6\]](#)

Pharmacodynamics:

The pharmacodynamic parameter that best correlates with the efficacy of ceftobiprole, like other beta-lactam antibiotics, is the percentage of time that the free drug concentration remains above the MIC of the infecting organism (%fT > MIC).

Pivotal Clinical Trials: Experimental Protocols and Efficacy

Zevtera has been evaluated in several Phase 3, randomized, double-blind, multicenter clinical trials for its approved indications.

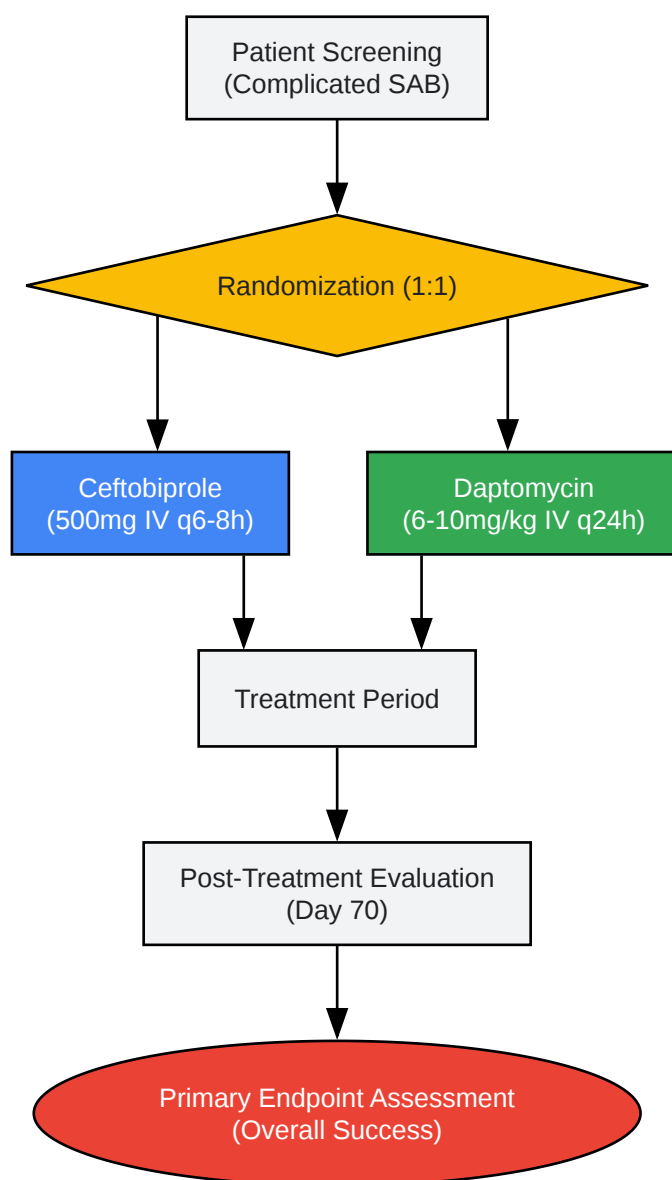
Staphylococcus aureus Bacteremia (SAB)

Experimental Protocol:

This trial was a Phase 3, randomized, double-blind, active-controlled, parallel-group, multicenter study designed to establish the efficacy and safety of ceftobiprole compared to daptomycin in the treatment of complicated SAB, including infective endocarditis.[\[7\]](#)[\[8\]](#)

- Patient Population: Hospitalized adults (≥18 years) with a diagnosis of complicated SAB.[\[7\]](#)
[\[8\]](#)
- Intervention: Patients were randomized 1:1 to receive either:
 - Ceftobiprole: 500 mg intravenously every 6 hours for 8 days, followed by every 8 hours.[\[9\]](#)

- Daptomycin: 6 to 10 mg/kg intravenously every 24 hours.[9]
- Primary Endpoint: The primary efficacy endpoint was the overall success rate at the post-treatment evaluation visit (Day 70), defined by survival, resolution of SAB-related symptoms, absence of new SAB-related complications, and microbiological eradication.[7][8]



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Figure 2: Workflow of the Phase 3 trial for Staphylococcus aureus Bacteremia.

Efficacy Results:

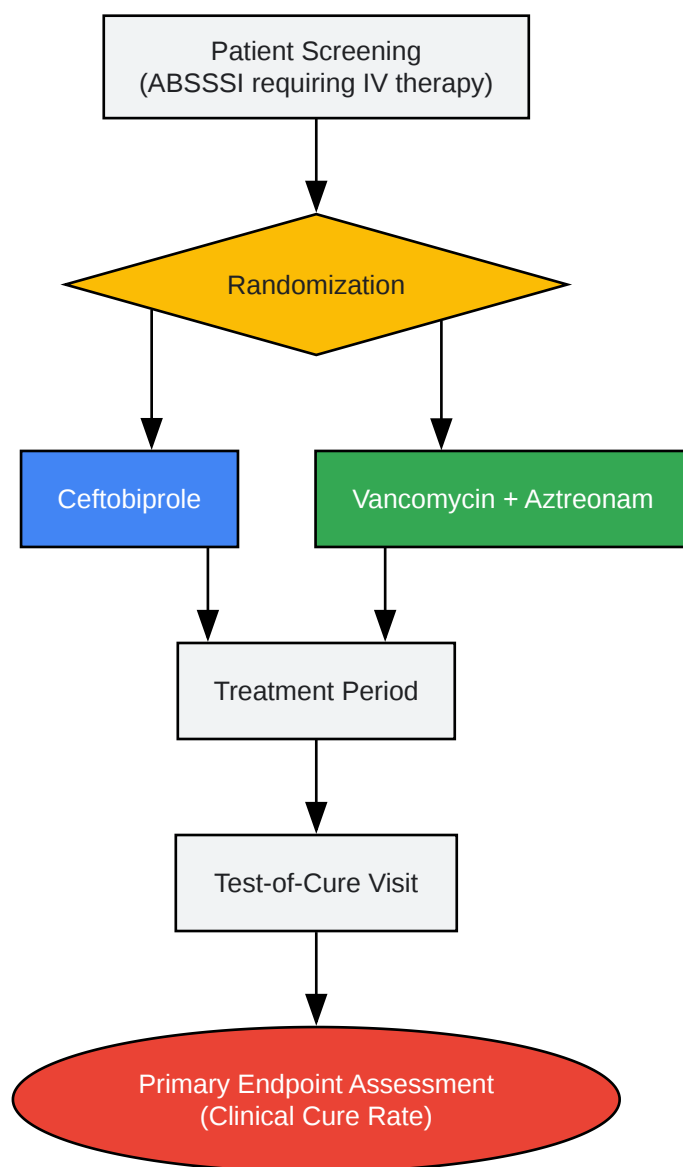
In this trial, ceftobiprole demonstrated non-inferiority to daptomycin. The overall success rate was 69.8% for ceftobiprole compared to 68.7% for daptomycin.[9]

Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

Experimental Protocol:

The TARGET trial was a Phase 3, randomized, double-blind, active-controlled, parallel-group, multicenter study comparing ceftobiprole with vancomycin plus aztreonam for the treatment of ABSSSI.[10]

- Patient Population: Hospitalized adults (≥ 18 years) with a diagnosis of ABSSSI requiring intravenous antibacterial treatment.[10]
- Intervention: Patients were randomized to receive either:
 - Ceftobiprole
 - Vancomycin plus aztreonam
- Primary Endpoint: The primary endpoint was the clinical cure rate at the test-of-cure visit.



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Figure 3: Workflow of the Phase 3 TARGET trial for Acute Bacterial Skin and Skin Structure Infections.

Efficacy Results:

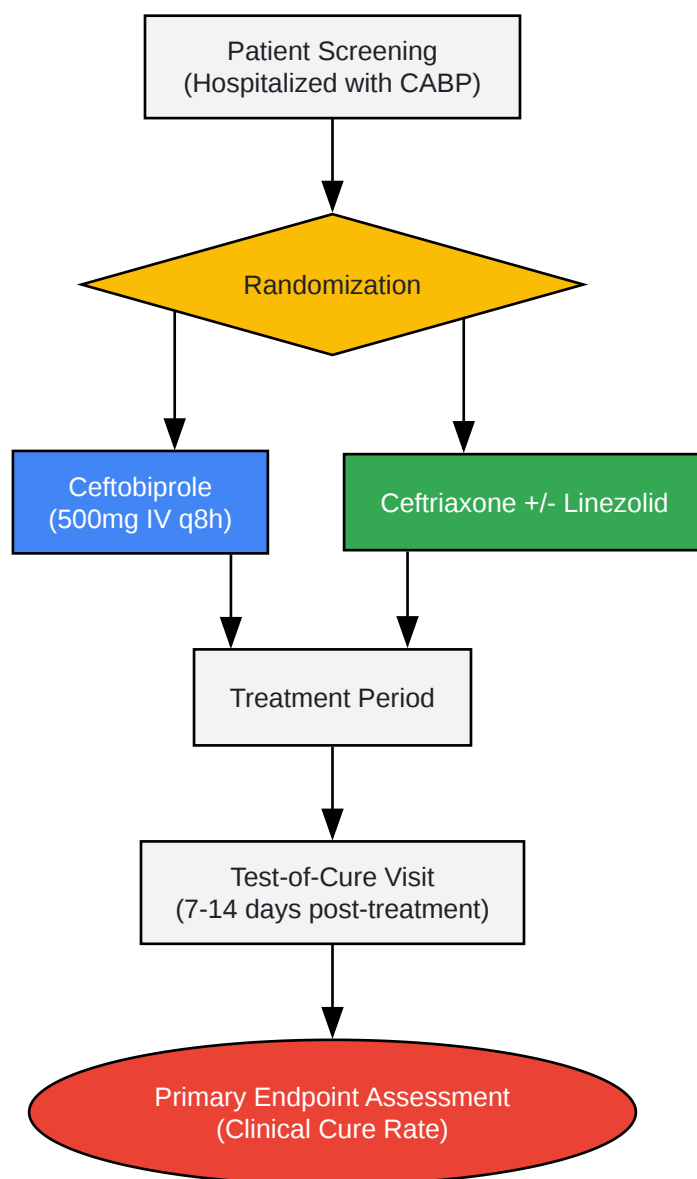
A meta-analysis of three randomized controlled trials involving 2291 adult patients with ABSSSIs showed no significant difference in clinical success at the test-of-cure between ceftobiprole and comparators.[11]

Community-Acquired Bacterial Pneumonia (CABP)

Experimental Protocol:

This was a multicenter, double-blind, randomized trial comparing ceftobiprole with ceftriaxone with or without linezolid for the treatment of hospitalized patients with CABP.[\[12\]](#)[\[13\]](#)

- Patient Population: Hospitalized patients with CABP.[\[12\]](#)[\[13\]](#)
- Intervention: Patients were randomized to receive either:
 - Ceftobiprole: 500 mg every 8 hours.[\[13\]](#)
 - Ceftriaxone: 2 g per day, with the option of adding linezolid (600 mg every 12 hours) for suspected MRSA infection.[\[13\]](#)
- Primary Endpoint: Clinical cure rate at the test-of-cure visit (7-14 days after completion of therapy).[\[12\]](#)



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Figure 4: Workflow of the Phase 3 trial for Community-Acquired Bacterial Pneumonia.

Efficacy Results:

In the clinically evaluable population, the cure rates were 86.6% for ceftobiprole and 87.4% for the comparator group, demonstrating non-inferiority.^[12] In the intention-to-treat analysis, the cure rates were 76.4% and 79.3%, respectively.^[12]

Conclusion

Zevtera (ceftobiprole medocaril sodium) is a valuable addition to the antibacterial armamentarium, offering a broad spectrum of activity that includes difficult-to-treat pathogens such as MRSA. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and proven efficacy in robust clinical trials for SAB, ABSSSI, and CABP support its use in these indications. For researchers and drug development professionals, ceftobiprole serves as a successful example of a targeted approach to overcoming bacterial resistance.

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References

- 1. Pharmacokinetics and pharmacodynamics of ceftobiprole, an anti-MRSA cephalosporin with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceftobiprole: pharmacokinetics and PK/PD profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic profile of ceftobiprole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of ceftobiprole and comparator agents when tested against gram-positive and -negative organisms collected across China (2016-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Clinical efficacy and safety of ceftobiprole in the treatment of acute bacterial skin and skin structure infection: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomised, double-blind trial comparing ceftobiprole medocaril with ceftriaxone with or without linezolid for the treatment of patients with community-acquired pneumonia requiring

hospitalisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ceftobiprole for the treatment of pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
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